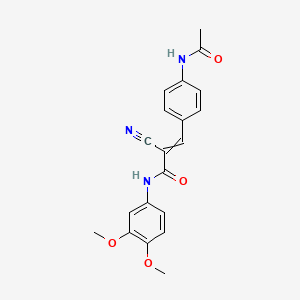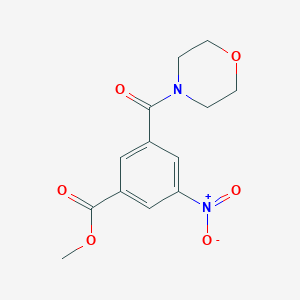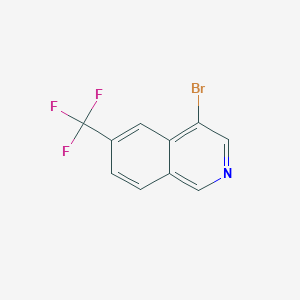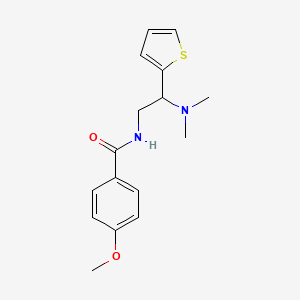![molecular formula C20H16N4O3 B2472814 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea CAS No. 942002-05-3](/img/no-structure.png)
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and cancer research. This compound is a member of the quinazoline family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
- Furan-2-ylmethylurea derivatives have demonstrated promising antimicrobial and antiviral activities . Researchers explore their potential as novel agents to combat infectious diseases.
- Furan compounds serve as building blocks for biomass-derived platform molecules. Recent research focuses on heterogeneous catalytic synthesis of amines from bio-based furanic oxygenates, including furan-2-ylmethylurea . Catalysts play a crucial role in achieving high yields of target amines.
- Investigating the structure–activity relationship of furan-2-ylmethylurea derivatives informs the design of more efficient and stable heterogeneous catalysts. Researchers explore the impact of factors such as active metals, supports, and reaction conditions .
Antimicrobial and Antiviral Agents
Catalysis and Biomass Conversion
Structure–Activity Relationship Studies
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea” may also interact with various biological targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea” may affect multiple biochemical pathways.
Result of Action
A compound with a similar structure was found to exhibit antimicrobial activity against pathogens such as escherichia coli, salmonella typhi, and staphylococcus aureus . This suggests that “1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea” may also have antimicrobial effects.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea' involves the condensation of 2-furancarboxaldehyde with anthranilic acid to form 3-(furan-2-ylmethyl)anthranilic acid. This intermediate is then cyclized with urea and phosphoryl chloride to form 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea.", "Starting Materials": [ "2-furancarboxaldehyde", "anthranilic acid", "urea", "phosphoryl chloride", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-furancarboxaldehyde with anthranilic acid in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid to form 3-(furan-2-ylmethyl)anthranilic acid.", "Step 2: Cyclization of 3-(furan-2-ylmethyl)anthranilic acid with urea and phosphoryl chloride in the presence of DMF to form 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea.", "Step 3: Reaction of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea with phenyl isocyanate in the presence of triethylamine to form the final product." ] } | |
Numéro CAS |
942002-05-3 |
Nom du produit |
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
Formule moléculaire |
C20H16N4O3 |
Poids moléculaire |
360.373 |
Nom IUPAC |
1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H16N4O3/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |
Clé InChI |
DUXNUPGQZRLSFE-PTGBLXJZSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B2472731.png)
![3-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2472733.png)


![3-[(1H-Pyrrol-1-yl)methyl]aniline](/img/structure/B2472737.png)


![(3,4-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2472741.png)
![N-ethyl-6-methyl-2-[4-(2-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2472745.png)


![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2472749.png)

